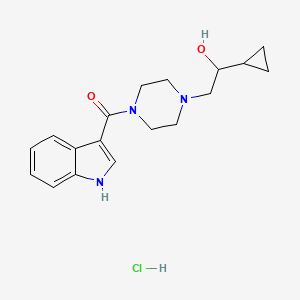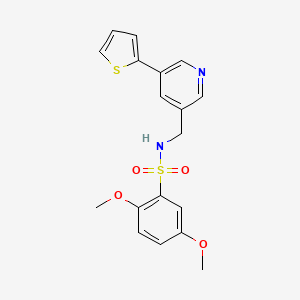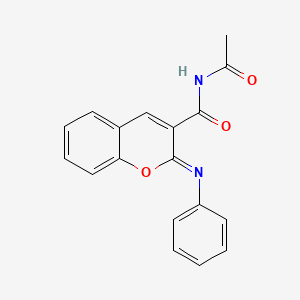![molecular formula C18H19N3O2 B2901675 (E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide CAS No. 681235-68-7](/img/structure/B2901675.png)
(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide is a complex organic compound with a unique structure that combines an indole core with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Functional Group Modifications: Introduction of the hydroxyimino group and the 5-oxide functionality can be done through selective oxidation and nitration reactions.
Cyclization and Final Modifications: The final steps involve cyclization to form the tetrahydroquinoline structure and introduction of the trimethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the hydroxyimino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and organolithium reagents (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield amine-substituted indoles.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility in chemical reactions makes it a valuable component in material science research.
作用機序
The mechanism of action of (E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the indole core can interact with aromatic residues in proteins, affecting their function. The exact pathways involved depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Quinoline: A simpler structure that serves as a basis for many pharmaceuticals.
Oxindole: Similar in structure but lacks the hydroxyimino group.
Uniqueness
(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide is unique due to its combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
特性
IUPAC Name |
(NE)-N-(5-hydroxy-3,3,6-trimethyl-2,4-dihydroindolo[2,3-c]quinolin-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-10-17-15(11-6-4-5-7-12(11)19-17)16-13(20-22)8-18(2,3)9-14(16)21(10)23/h4-7,22-23H,8-9H2,1-3H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPLFDOWEXHUSO-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC=CC3=N2)C4=C(N1O)CC(CC4=NO)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C3C=CC=CC3=N2)C\4=C(N1O)CC(C/C4=N\O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide](/img/structure/B2901595.png)

![4-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2901598.png)
![Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate](/img/structure/B2901599.png)

![6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline](/img/structure/B2901606.png)
![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2901607.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2901608.png)
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B2901611.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide](/img/structure/B2901613.png)
![1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2901614.png)
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,4-dimethoxybenzamide](/img/structure/B2901615.png)
